2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052531-90-4
VCID: VC4572447
InChI: InChI=1S/C11H20ClN3O2.ClH/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12;/h9H,3-8H2,1-2H3,(H,13,16);1H
SMILES: CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl
Molecular Formula: C11H21Cl2N3O2
Molecular Weight: 298.21

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride

CAS No.: 1052531-90-4

Cat. No.: VC4572447

Molecular Formula: C11H21Cl2N3O2

Molecular Weight: 298.21

* For research use only. Not for human or veterinary use.

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride - 1052531-90-4

Specification

CAS No. 1052531-90-4
Molecular Formula C11H21Cl2N3O2
Molecular Weight 298.21
IUPAC Name 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide;hydrochloride
Standard InChI InChI=1S/C11H20ClN3O2.ClH/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12;/h9H,3-8H2,1-2H3,(H,13,16);1H
Standard InChI Key YRSCDZMOXJDSDY-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The piperazine ring is functionalized at the 1-position with a chloroacetyl group (–CO–CH₂Cl) and at the 4-position with an N-isopropylacetamide substituent (–CH₂–CO–NH–C₃H₇). The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory applications .

Key Structural Attributes:

  • Piperazine backbone: Facilitates interactions with biological targets via hydrogen bonding and hydrophobic effects.

  • Chloroacetyl group: Introduces electrophilic reactivity, enabling nucleophilic substitution reactions.

  • Isopropylacetamide moiety: Contributes to lipophilicity, influencing pharmacokinetic properties .

PropertyValueSource
CAS No.1052531-90-4
Molecular FormulaC₁₁H₂₁Cl₂N₃O₂
Molecular Weight298.21 g/mol
Purity≥97%
SolubilityPolar solvents (e.g., DMSO)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Nucleophilic substitution: Reaction of piperazine with chloroacetyl chloride to form 4-(chloroacetyl)piperazine.

  • Amide coupling: Condensation with isopropylamine using a coupling agent (e.g., EDC/HOBt) to yield the acetamide intermediate.

  • Salt formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

Critical Reaction Conditions:

  • Temperature control (<0°C) during chloroacetylation to prevent side reactions.

  • Anhydrous conditions to avoid hydrolysis of the chloroacetyl group .

Process Optimization

Industrial-scale production emphasizes yield enhancement and purity. Techniques include:

  • Column chromatography: Purification of intermediates.

  • Recrystallization: Final product refinement using ethanol/water mixtures .

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s reactive chloroacetyl group allows derivatization via:

  • Alkylation: Substitution of chlorine with amines or thiols.

  • Cross-coupling: Suzuki-Miyaura reactions to introduce aryl groups .

DerivativeModificationPotential Activity
AReplacement of Cl with morpholineKinase inhibition
BAryl group at chloroacetyl siteAntimalarial (IC₅₀ < 100 nM)
SupplierRegionQuantity Offered
Shijiazhuang Yuanchem Imp. & Exp. Corp.China100 mg – 1 kg
Rockland Immunochemicals Inc.USACustom synthesis
PharmaVantage China Ltd.ChinaBulk API intermediates

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